molecular formula C10H16N2 B1458760 2-Azaspiro[4.5]decane-4-carbonitrile CAS No. 1935231-15-4

2-Azaspiro[4.5]decane-4-carbonitrile

Cat. No.: B1458760
CAS No.: 1935231-15-4
M. Wt: 164.25 g/mol
InChI Key: MIXBIBOLRNGTCH-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decane-4-carbonitrile is a spirocyclic compound featuring a six-membered cyclohexane ring fused to a five-membered azetidine ring, with a nitrile group at the 4-position. This structure confers unique physicochemical properties, such as conformational rigidity and polarity, making it valuable in medicinal chemistry and drug discovery. It is often utilized as a key intermediate or pharmacophore in the synthesis of bioactive molecules. For example, it has been identified as a reference standard in the quality control of gabapentin, where it serves as a related compound (Gabapentin Related Compound A) . Its spirocyclic architecture also enhances metabolic stability, a critical factor in drug design .

Properties

IUPAC Name

2-azaspiro[4.5]decane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c11-6-9-7-12-8-10(9)4-2-1-3-5-10/h9,12H,1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXBIBOLRNGTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Azaspiro[4.5]decane-4-carbonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclic GMP–AMP synthase (cGAS), an enzyme involved in the immune response. The interaction between this compound and cGAS results in the inhibition of cGAS activity, which can modulate the immune response and inflammation. Additionally, this compound may interact with other proteins and enzymes, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can reduce lung inflammation and alleviate histopathological changes in a mouse model of acute lung injury. This indicates its potential to modulate inflammatory responses and impact cellular processes related to inflammation and immune response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound inhibits the activity of cGAS by binding to its active site, preventing the synthesis of cyclic GMP–AMP (cGAMP), a secondary messenger involved in the immune response. This inhibition leads to a reduction in the activation of downstream signaling pathways, ultimately modulating the immune response and inflammation. Additionally, this compound may influence other molecular targets, contributing to its overall biological activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that this compound remains stable under specific storage conditions, such as low temperatures and inert atmospheres. Over time, the effects of this compound on cellular function may vary, with long-term exposure potentially leading to changes in cellular responses and adaptation. In vitro and in vivo studies are essential to understand the temporal effects and long-term impact of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse model of acute lung injury, oral administration of 30 mg/kg of this compound significantly reduced lung inflammation and alleviated histopathological changes. Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships need to be carefully studied to ensure the safe and effective use of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues. The distribution of this compound within the body can influence its therapeutic efficacy and potential side effects.

Biological Activity

2-Azaspiro[4.5]decane-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a spirocyclic framework that contributes to its rigidity and potential interactions with biological targets. The molecular formula is C9H14N2C_9H_{14}N_2, and its structural uniqueness allows it to engage with various enzymes and receptors, potentially inhibiting their activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antibacterial Activity : Preliminary studies have shown that derivatives of 2-Azaspiro[4.5]decane exhibit potent antibacterial properties against multidrug-resistant strains of bacteria, including Acinetobacter baumannii and Staphylococcus aureus .
  • Anticonvulsant Properties : Certain derivatives have been investigated for their anticonvulsant effects, indicating potential use in treating epilepsy .
  • Antioxidant Activity : Compounds related to 2-Azaspiro[4.5]decane have demonstrated antioxidant properties, suggesting they may protect cells from oxidative stress .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound's structure allows it to bind to specific enzymes, potentially inhibiting their activity and altering metabolic pathways .
  • Receptor Interaction : It may interact with various receptors, which could lead to significant pharmacological effects .

Antibacterial Activity

A study published in the Journal of Medicinal Chemistry revealed that specific derivatives of 2-Azaspiro[4.5]decane showed dual inhibition of DNA gyrase and topoisomerase IV in E. coli, leading to potent antibacterial activity against both MDR and non-MDR strains . In vivo efficacy was demonstrated in mouse models infected with vancomycin-intermediate S. aureus.

Anticonvulsant Properties

Research conducted on N-substituted derivatives of 2-Azaspiro[4.5]decane indicated promising anticonvulsant activity in animal models. The structure-activity relationship (SAR) studies highlighted that certain substitutions significantly enhanced the anticonvulsant effects .

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
This compoundSpirocyclic structure with a carbonitrile groupAntibacterial, anticonvulsant
(R)-2-Azaspiro[4.5]decane-4-carboxylic acidSpirocyclic structure with a carboxylic acid groupPotential enzyme inhibitor
Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylateSpirocyclic structure with a methyl groupInvestigated for various biological activities

This table illustrates the diverse biological activities associated with different derivatives of the azaspiro compounds.

Future Directions

Further research is warranted to explore the full potential of this compound in drug development. Areas for future investigation include:

  • Detailed SAR studies to optimize biological activity.
  • Clinical trials to assess efficacy and safety in humans.
  • Exploration of novel synthetic routes to enhance yield and purity.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Properties
Research indicates that derivatives of 2-azaspiro[4.5]decane-4-carbonitrile exhibit promising anticancer activity. For instance, compounds synthesized from this scaffold have shown efficacy against various cancer cell lines, suggesting their potential as leads for new cancer therapeutics . The unique spirocyclic structure may enhance biological activity through improved binding interactions with target proteins.

1.2 Central Nervous System (CNS) Activity
Several studies have reported that 2-azaspiro[4.5]decane derivatives can influence neurotransmitter systems, making them candidates for the development of CNS-active drugs. Their ability to cross the blood-brain barrier could be advantageous for treating neurological disorders, including anxiety and depression .

1.3 Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that specific derivatives possess activity against both Gram-positive and Gram-negative bacteria, indicating potential for use in developing new antibiotics .

Synthetic Methodologies

2.1 Synthesis Techniques
The synthesis of this compound has been optimized through various methods, including copper-catalyzed reactions which allow for efficient formation of difluoroalkylated derivatives . The development of cost-effective and scalable synthesis routes is crucial for pharmaceutical applications, particularly for compounds intended for clinical use.

Table 1: Summary of Synthesis Methods

MethodDescriptionYield (%)
Copper-Catalyzed DifluoroalkylationEfficient method using N-benzylacrylamidesUp to 85%
Four-Step SynthesisInvolves multiple steps with inexpensive reagents74.76%

Case Studies

3.1 Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a specific derivative of this compound exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

3.2 Case Study: CNS Activity
In another investigation, researchers evaluated the effects of a 2-azaspiro[4.5]decane derivative on anxiety-like behavior in rodent models. The results indicated a significant reduction in anxiety behaviors, supporting its potential as an anxiolytic agent .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Biological Activity/Application Key Reference(s)
This compound [4.5] fused cyclohexane/azetidine Nitrile at C4 Gabapentin impurity; drug intermediate
2-Azaspiro[4.5]decan-3-one [4.5] fused cyclohexane/azetidine Ketone at C3 Pesticidal (Atalantiamide)
2-Azaspiro[4.4]nonane-1,3-dione [4.4] fused cyclopentane/azetidine Two ketones at C1 and C3 Anticonvulsant (tested in vivo models)
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid [3.3] fused cyclopropane/azetidine Carboxylic acid at C2; difluoro Drug discovery building block
2-Azaspiro[5.5]undecane-7-ol [5.5] fused cyclohexane/azetidine Hydroxyl at C7 Diastereomeric study (no bioactivity reported)

Key Observations :

Ring Size and Rigidity: Smaller spiro systems (e.g., [3.3] in 6,6-difluorospiro[3.3]heptane-2-carboxylic acid) exhibit higher strain but improved solubility due to compactness . The [4.5] system in this compound balances rigidity and metabolic stability, making it preferable for CNS-targeting drugs .

Functional Groups: Nitriles (as in the target compound) and ketones (e.g., 2-azaspiro[4.5]decan-3-one) influence electronic properties and reactivity. Difluoro substituents (e.g., 6,6-difluorospiro[3.3]heptane-2-carboxylic acid) improve lipophilicity and bioavailability .

Biological Activity: Anticonvulsant activity is prominent in 2-azaspiro[4.4]nonane-1,3-dione derivatives, attributed to their ability to modulate ion channels . The pesticidal activity of 2-azaspiro[4.5]decan-3-one (Atalantiamide) highlights the role of spirocycles in agrochemical design .

Preparation Methods

Reduction and Alkylation Strategies (PMC Article)

  • Azaspiroamines related to 2-azaspiro compounds have been synthesized by reduction of precursors using lithium aluminum hydride (LiAlH4), often requiring heating for completion.
  • Subsequent N-alkylation is achieved via deprotonation with sodium hydride (NaH) followed by reaction with alkyl halides.
  • Attempts at N-acylation of azaspiroamines were challenging, but N-cyano derivatives were successfully prepared, allowing further functionalization to carboxamides.
  • This approach highlights the utility of reduction and controlled alkylation in preparing functionalized azaspiro derivatives.

Difluoroalkylation and Radical Cyclization (PubMed 33073272)

  • Copper-catalyzed difluoroalkylation of N-benzylacrylamides followed by radical addition and dearomatizing cyclization provides a method to access difluoroalkylated 2-azaspiro[4.5]decane derivatives.
  • Though focused on difluoroalkylated analogs, this method illustrates advanced radical cyclization techniques applicable to azaspiro frameworks.

Base-Mediated Condensation with Cyclic Ketones (Hilaris Publisher)

  • A general high-yielding protocol involves the reaction of anilinocycloalkanecarboxamides with various reagents (e.g., ethylchloroacetate, bromomalononitrile) in methanol under reflux with sodium methoxide.
  • This method enables the synthesis of functionalized azaspirocycloalkane derivatives, including carbonitrile-containing compounds.
  • Reactions typically proceed under reflux for 3-8 hours, followed by isolation and recrystallization.
  • The approach is versatile for synthesizing a range of azaspiro derivatives with different substituents.

Comparative Summary Table of Preparation Methods

Method Source Key Steps Reagents Conditions Yield Notes
Patent CN111518015A 4-step synthesis: nitrile introduction, alkylation, reduction/cyclization, deprotection p-Methylsulfonylmethylisocyanitrile, LDA, Raney Ni, pyridinium p-toluenesulfonate Mild temps (0–70 °C), solvents: toluene, methanol, acetone/water Moderate (50-55%) Industrially scalable, cost-effective
PMC (2024) Reduction with LiAlH4, N-alkylation with NaH and alkyl halides LiAlH4, NaH, alkyl halides Heating required for reduction Good yields Enables N-functionalization, cyano derivatives accessible
PubMed (2020) Copper-catalyzed difluoroalkylation, radical cyclization Copper catalyst, ethyl bromodifluoroacetate Radical conditions Not specified Advanced radical method for functionalized derivatives
Hilaris Publisher (2013) Base-mediated condensation with cyclic ketones Sodium methoxide, cyclic ketones Reflux in methanol, 3-8 h High yields reported Versatile for various azaspiro derivatives

Detailed Research Findings and Notes

  • The patent method emphasizes the use of 1,4-dioxaspiro[4.5]decane-8-one as a cheap and readily available starting material, making it attractive for industrial synthesis.
  • Reaction parameters such as solvent choice, temperature, and reaction time are optimized for each step to maximize yield and purity.
  • The hydrogenation step using Raney nickel is critical for cyclization and formation of the azaspiro ring.
  • Deprotection using pyridinium p-toluenesulfonate is conducted under relatively high temperature (70 °C) for an extended period (15 h) to ensure complete conversion.
  • Alternative methods highlight the flexibility of azaspiro scaffold synthesis, including reductive amination, alkylation, and radical cyclization strategies.
  • Functional group tolerance and substitution patterns can be modulated by choice of reagents and conditions, enabling tailored synthesis of derivatives.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-azaspiro[4.5]decane-4-carbonitrile and its derivatives?

  • Methodology : A promising approach involves electrochemical trifluoromethylation/spirocyclization of N-benzylacrylamides. This method uses CF3SO2Na as the trifluoromethyl source under constant current (9 mA) in MeCN/H2O (13:1) with KPF6 as the electrolyte, achieving yields up to 78% .
  • Alternative routes : Cyclization of N-allyl-N-methoxy benzamides via ab initio molecular orbital calculations (HF/3-21G and MP2/6-311G levels) has been validated for spiro intermediates, particularly with prenyl derivatives .

Q. How can the structural integrity of 2-azaspiro[4.5]decane derivatives be confirmed?

  • Analytical techniques :

  • NMR/IR/HRMS : Full spectral data (e.g., <sup>1</sup>H, <sup>13</sup>C NMR, IR) are critical for confirming spirocyclic frameworks and functional groups like nitriles .
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry, especially for intermediates like 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane derivatives .

Q. What stability challenges arise during storage and handling of spirocyclic nitriles?

  • Handling protocols :

  • Avoid skin/eye contact and inhalation; use PPE (chemical goggles, flame-retardant lab coats, and nitrile gloves) .
  • Store in sealed, dry containers under inert gas (e.g., N2) to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How do computational methods aid in predicting reaction pathways for spirocyclic systems?

  • Case study : Geometry optimization of phenoxenium cation intermediates (from N-allyl-N-methoxy benzamides) via HF/3-21G and MP2/6-311G calculations revealed steric and electronic factors favoring spirocyclization in prenyl derivatives .
  • Applications : Predict regioselectivity in aminomethylation reactions (e.g., 3-azaspiro[5.5]undecane derivatives) by analyzing frontier molecular orbitals .

Q. What bioactivity has been reported for 2-azaspiro[4.5]decane derivatives?

  • Findings : Atalantiamide (a 2-azaspiro[4.5]decan-3-one derivative) isolated from Atalantia monophylla exhibits insecticidal activity (anti-feeding, larvicidal, and pupicidal effects) .
  • Evaluation : Bioassays against Spodoptera litura larvae showed 80% mortality at 500 ppm, supporting further structure-activity relationship (SAR) studies .

Q. How can electrochemical methods optimize the synthesis of trifluoromethylated spirocycles?

  • Optimization table :

Condition VariationYield (%)Key Observation
Standard (MeCN/H2O, KPF6)78Optimal solvent/electrolyte
No KPF647Electrolyte essential for CF3 radical generation
MeCN alone37Water co-solvent improves efficiency
No electricity0Reaction is electrochemically driven

Q. What mechanisms explain contradictory data in spirocyclic nitrile degradation studies?

  • Case analysis : Degradation of gabapentin to 2-azaspiro[4.5]decan-3-one involves pH-dependent lactamization. Conflicting stability reports (e.g., in PVP-K30 matrices) may arise from excipient interactions or moisture content .
  • Resolution : Use accelerated stability testing (40°C/75% RH) with HPLC-MS monitoring to identify degradation pathways .

Methodological Recommendations

  • Synthetic protocols : Prioritize electrochemical methods for scalability and mild conditions .
  • Analytical workflows : Combine NMR, HRMS, and crystallography to resolve structural ambiguities .
  • Safety compliance : Adopt OSHA/EN166 standards for PPE and ventilation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[4.5]decane-4-carbonitrile
Reactant of Route 2
2-Azaspiro[4.5]decane-4-carbonitrile

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